3-Chloro-4-(difluoromethyl)toluene
Description
3-Chloro-4-(difluoromethyl)toluene is a halogenated aromatic compound featuring a toluene backbone substituted with a chlorine atom at the 3-position and a difluoromethyl group (–CF₂H) at the 4-position. This structure combines the electron-withdrawing effects of chlorine and the unique stereoelectronic properties of fluorine, making it a molecule of interest in agrochemical and pharmaceutical research. Such methods often generate by-products like HCl and SO₂, which require scrubbing systems for safe industrial production .
The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trait critical in agrochemicals such as Bixafen, a fungicide derived from similar fluorinated pyrazole intermediates . The chlorine atom may act as a directing group in further functionalization or contribute to the compound’s reactivity in synthesis.
Properties
Molecular Formula |
C8H7ClF2 |
|---|---|
Molecular Weight |
176.59 g/mol |
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-methylbenzene |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3 |
InChI Key |
BLEPIZUKGDUWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethyl)toluene typically involves the introduction of a difluoromethyl group to a chlorotoluene precursor. One common method is the reaction of 3-chlorotoluene with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethyl)toluene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3-chloro-4-(difluoromethyl)benzaldehyde or 3-chloro-4-(difluoromethyl)benzoic acid.
Reduction: Products include 3-chloro-4-(difluoromethyl)cyclohexane derivatives.
Scientific Research Applications
3-Chloro-4-(difluoromethyl)toluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethyl)toluene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. The presence of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Substituent Effects: Chlorine and Fluorine vs. Other Halogens/Alkyl Groups
Key Comparisons:
- 3-Chloro-N-phenyl-phthalimide (): This compound, bearing a chlorine and phthalimide group, is used in polymer synthesis. Unlike 3-Chloro-4-(difluoromethyl)toluene, its applications are rooted in materials science due to its rigidity and thermal stability. The absence of fluorine limits its bioavailability, making it less relevant in biological contexts .
- Halofuranones (e.g., 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone) (): These halogenated furanones are studied for carcinogenic potency. Replacing bromine with fluorine (as in difluoromethyl groups) could reduce toxicity while retaining reactivity, though direct evidence is lacking .
- 3-Chloro-4-(pyridin-2-ylmethoxy)benzenamine (): The pyridinylmethoxy substituent enables protein binding in pharmaceuticals, but the absence of fluorine may reduce metabolic stability compared to difluoromethyl-containing analogs .
Fluorine’s Role (): The difluoromethyl group in this compound offers distinct advantages over non-fluorinated substituents:
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
